N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and an iodine atom attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.
Difluoromethylation: Addition of the difluoromethyl group using reagents such as difluoromethyl iodide.
Iodination: Introduction of the iodine atom using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or hydroxylamine group.
Reduction: Reduction of the iodine atom to a hydrogen atom.
Substitution: Replacement of the iodine atom with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of nitro or hydroxylamine derivatives.
Reduction: Formation of deiodinated pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclopropyl-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide: Another cyclopropyl-containing compound with different functional groups.
N-Cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: A compound with a similar cyclopropyl group but different core structure.
Uniqueness
N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability, while the iodine atom allows for further functionalization through substitution reactions.
Eigenschaften
Molekularformel |
C8H8F2IN3 |
---|---|
Molekulargewicht |
311.07 g/mol |
IUPAC-Name |
N-cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C8H8F2IN3/c9-7(10)6-5(11)8(13-3-12-6)14-4-1-2-4/h3-4,7H,1-2H2,(H,12,13,14) |
InChI-Schlüssel |
RHDKVKKUCWCNDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC=NC(=C2I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.